P2Y1-IN-16
Description
Properties
CAS No. |
870544-87-9 |
|---|---|
Molecular Formula |
C23H22F3N3O2 |
Molecular Weight |
429.44 |
IUPAC Name |
1-[2-(2-tert-Butyl-phenoxy)-pyridin-3-yl]-3-(4-trifluoromethyl-phenyl)-urea |
InChI |
InChI=1S/C23H22F3N3O2/c1-22(2,3)17-7-4-5-9-19(17)31-20-18(8-6-14-27-20)29-21(30)28-16-12-10-15(11-13-16)23(24,25)26/h4-14H,1-3H3,(H2,28,29,30) |
InChI Key |
SRDQWSXEJNWKHX-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(C(F)(F)F)C=C1)NC2=CC=CN=C2OC3=CC=CC=C3C(C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
P2Y1-IN-16; P2Y1-IN-16; P2Y1 inhibitor 16; P2Y1 inhibitor-16; |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of P2y1 Receptor Activation and Signaling
P2Y1 Receptor Structure and Ligand Binding Interactions
The structure of the P2Y1 receptor and its interactions with ligands are fundamental to its function and its targeting by therapeutic agents.
As a member of the class A family of GPCRs, the P2Y1 receptor possesses the characteristic seven transmembrane (7TM) helices that span the cell membrane. wikipedia.org These alpha-helical domains are connected by three intracellular and three extracellular loops (ECLs). The extracellular loops and the N-terminus are crucial for recognizing and binding external ligands like ADP. wikipedia.org The second extracellular loop (ECL2) of the P2Y1 receptor adopts a β-hairpin structure. researchgate.net The intracellular loops and the C-terminus are responsible for coupling to and activating intracellular G proteins. wikipedia.org
The binding of ligands to the P2Y1 receptor occurs within a pocket formed by several transmembrane helices and extracellular loops. Mutational analyses and crystal structures have identified several key amino acid residues that are critical for ligand recognition and binding.
For nucleotide-based ligands, positively charged residues are essential for coordinating the negatively charged phosphate (B84403) groups. Key residues involved in these interactions include Arginine 128 (R128) in TM3 and Arginine 310 (R310) in TM7. nih.gov The adenine (B156593) part of the nucleotide interacts with residues in TM6 and TM7. researchgate.net
Specifically, the 3'-phosphate of the antagonist MRS2500 forms hydrogen bonds with Tyrosine 110 (Y110) and Tyrosine 303 (Y303) and salt bridges with Lysine 46 (K46) and Arginine 195 (R195). The 5'-phosphate interacts with Arginine 310 (R310), Threonine 205 (T205), and Tyrosine 306 (Y306). nih.gov
| Interacting Residue | Location | Interacting Ligand Moiety | Reference |
| K46 | N-terminus | 3'-phosphate | nih.gov |
| Y110 | TM2 | 3'-phosphate | nih.gov |
| R128 | TM3 | 5'-diphosphate | researchgate.net |
| R195 | ECL2 | 3'-phosphate | nih.gov |
| T205 | ECL2 | 5'-phosphate | nih.gov |
| Y303 | TM7 | 3'-phosphate | nih.gov |
| Y306 | TM7 | 5'-phosphate | nih.gov |
| R310 | TM7 | 5'-diphosphate, 5'-phosphate | nih.govresearchgate.net |
The P2Y1 receptor possesses at least two distinct ligand binding sites: an orthosteric site and an allosteric site. nih.gov
Orthosteric Site: This is the primary binding site for the endogenous agonist ADP and for competitive antagonists like MRS2500. nih.govnih.gov It is located within the transmembrane bundle, accessible from the extracellular space. nih.gov
Allosteric Site: A distinct allosteric binding site has been identified on the external interface of the receptor, facing the lipid bilayer. nih.gov The non-nucleotide antagonist BPTU binds to this site, which is formed by residues from TM1, TM2, TM3, and ECL1. researchgate.net This site is predominantly hydrophobic. nih.gov Binding of an allosteric modulator to this site can influence the receptor's conformation and its affinity for orthosteric ligands. nih.gov
The P2Y1 receptor exhibits diastereoselectivity, meaning it can differentiate between stereoisomers of a chiral ligand. This has been demonstrated with ATP analogues that have a chiral center on the phosphate chain. A significant difference in potency (approximately 20-fold) was observed between the diastereoisomers. researchgate.net This chiral discrimination is thought to arise from the specific coordination of a Mg²⁺ ion within the binding site, which interacts with both the nucleotide's phosphate groups and receptor residues like Aspartate 204 (D204). researchgate.net
G Protein Coupling and Downstream Signal Transduction Pathways
Upon agonist binding, the P2Y1 receptor undergoes a conformational change that enables it to activate heterotrimeric G proteins on the intracellular side of the membrane.
The P2Y1 receptor primarily couples to the Gq/G11 family of G proteins. nih.govnih.gov This has been confirmed through various experimental approaches, including reconstitution studies showing direct interaction between the P2Y1 receptor and Gαq or Gα11. guidetopharmacology.org This coupling initiates a well-defined downstream signaling cascade.
Upon activation, the Gαq/11 subunit dissociates from the Gβγ dimer and activates the enzyme phospholipase C (PLC). patsnap.com PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). patsnap.com IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytosol. The increase in intracellular Ca²⁺ and the presence of DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to the final cellular response, such as platelet shape change and aggregation. patsnap.com
Secondary Coupling to Gi/Go Protein Family and Adenylyl Cyclase Inhibition
While primarily known for its Gq coupling, there is evidence suggesting the P2Y1 receptor can also couple to the Gi/Go family of proteins in certain cellular contexts. nih.gov This coupling is considered a secondary or alternative signaling pathway. Activation of Gi proteins typically leads to the inhibition of the enzyme adenylyl cyclase, which results in a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov In platelets, the P2Y12 receptor is the principal ADP receptor responsible for Gi-mediated adenylyl cyclase inhibition. nih.govashpublications.org However, some studies have indicated that P2Y1 receptor-mediated signaling can be sensitive to pertussis toxin, which is a characteristic inhibitor of Gi/o protein signaling, suggesting a functional link. nih.govnih.gov
Interplay with Other Intracellular Signaling Cascades
The signaling network initiated by the P2Y1 receptor extends beyond the canonical PLC pathway and intersects with other major intracellular signaling cascades. This crosstalk allows for the fine-tuning of cellular responses.
PI3K (Phosphatidylinositol 3-kinase): While P2Y12 is more strongly associated with PI3K activation, P2Y1 signaling can also influence this pathway. ashpublications.org
p38 MAPK (p38 Mitogen-Activated Protein Kinase): Activation of the P2Y1 receptor has been linked to the p38 MAPK pathway, particularly in the context of vascular inflammation. ahajournals.org This pathway is generally responsive to stress stimuli and cytokines. nih.gov
ERK1/2 (Extracellular signal-Regulated Kinases 1/2): The ERK1/2 pathway, which is preferentially activated by growth factors, can also be engaged by P2Y receptor signaling. nih.govbiologists.com This interaction can influence processes like cell proliferation.
Src kinase: Src family kinases, non-receptor tyrosine kinases, can act as crucial integrators of GPCR signaling. They can link P2Y receptor activation to other pathways, such as the PI3K/Akt and MAPK/ERK1/2 cascades. nih.gov
| Interacting Cascade | Role in P2Y1 Signaling | Key References |
| PI3K | Secondary signaling pathway, less prominent than for P2Y12 | ashpublications.org |
| p38 MAPK | Involved in P2Y1-mediated inflammatory responses | ahajournals.org |
| ERK1/2 | Crosstalk can influence cell proliferation | nih.govbiologists.com |
| Src kinase | Integrates P2Y1 signals with PI3K/Akt and MAPK/ERK1/2 pathways | nih.gov |
Constitutive Receptor Activity and β-Arrestin Recruitment
Recent research has revealed that the P2Y1 receptor exhibits constitutive activity, meaning it can signal through the Gq protein pathway even in the absence of an agonist like ADP. nih.govresearchgate.net This basal level of signaling has been observed in both recombinant cell systems and in human platelets. nih.govnih.gov Furthermore, the P2Y1 receptor has been shown to constitutively recruit β-arrestin 2. nih.govresearchgate.net β-arrestins are proteins that are typically involved in the desensitization and internalization of GPCRs, but they can also act as signal transducers themselves. researchgate.net This agonist-independent association with β-arrestin 2 suggests a novel layer of regulation and signaling for the P2Y1 receptor. nih.gov Antagonists such as MRS2179, MRS2279, and MRS2500 have been found to abolish this constitutive activity, indicating they act as inverse agonists. nih.govresearchgate.net
Receptor Regulation and Desensitization Mechanisms
Like most GPCRs, the P2Y1 receptor is subject to tight regulation to prevent overstimulation and to terminate signaling appropriately. A key process in this regulation is desensitization, where the receptor becomes less responsive to continued agonist exposure. nih.gov
The desensitization of the P2Y1 receptor occurs rapidly and is largely dependent on the activity of Protein Kinase C (PKC). nih.gov PKC, activated by the Gq pathway as described earlier, can phosphorylate the P2Y1 receptor, which attenuates its ability to signal. ashpublications.orgnih.gov This represents a classic negative feedback mechanism. nih.gov In contrast, the desensitization of the P2Y12 receptor is mediated by G protein-coupled receptor kinases (GRKs). ashpublications.orgnih.gov This highlights that the two major ADP receptors on platelets are regulated by distinct kinase-dependent mechanisms. ashpublications.orgnih.gov Following prolonged agonist exposure, the P2Y1 receptor can also be internalized from the cell surface, which contributes to the long-term down-regulation of the response. nih.gov
An article focusing solely on the chemical compound “P2Y1-IN-16” in the context of the specific molecular and cellular mechanisms outlined cannot be generated at this time. Extensive searches for "this compound" did not yield specific data regarding its role in ligand-induced receptor desensitization, its interaction with the scaffold protein NHERF-2, or its cellular context-dependent signaling modulations.
The available scientific literature provides considerable detail on these mechanisms for the P2Y1 receptor in general, primarily concerning its interaction with the endogenous agonist ADP and other well-characterized antagonists. However, this body of research does not specifically mention or detail the activity of a compound identified as "this compound."
Therefore, due to the lack of specific information for "this compound" within the requested scientific framework, it is not possible to construct an article that adheres to the strict constraints of the prompt.
Pharmacological Characterization and Research Probes for P2y1 Receptor Modulators
Agonists of the P2Y1 Receptor
P2Y1 receptor agonists are compounds that bind to and activate the receptor, mimicking the action of endogenous ligands like ADP. These agonists are valuable tools for studying the downstream signaling pathways and physiological effects mediated by P2Y1 receptor activation.
Nucleotide-Based Agonists (e.g., 2-Methylthioadenosine diphosphate (B83284) (2-MeSADP), MRS2365)
Nucleotide-based agonists are structural analogs of the natural ligand ADP. 2-Methylthioadenosine diphosphate (2-MeSADP) is a potent purinergic agonist known for its selectivity towards P2Y1, P2Y12, and P2Y13 receptors. tocris.combio-techne.commedchemexpress.com Research indicates that 2-MeSADP is a potent agonist at human recombinant P2Y1 receptors, with a pEC50 of 8.29. tocris.commedchemexpress.commedchemexpress.com It is also effective at rat P2Y1 receptors with an EC50 of 0.58 nM. caymanchem.com 2-MeSADP is recognized for its ability to induce platelet aggregation and inhibit cAMP accumulation in platelets. tocris.commedchemexpress.commedchemexpress.comcaymanchem.com
MRS2365 is another highly potent and selective P2Y1 agonist. rndsystems.comtocris.com Studies have shown that MRS2365 can significantly increase high-frequency high-amplitude (HFHA) spiking in murine models, indicating its ability to enhance neuronal excitability via P2Y1 receptor activation. frontiersin.org However, recent research suggests that the in vivo efficacy of MRS2365 in certain models might be attributed to the activation of adenosine (B11128) receptors by its nucleoside metabolite, rather than direct P2Y1 receptor activation, highlighting the importance of considering potential metabolic conversion of nucleotide agonists. nih.gov
Partial Agonists and the Dual Agonist/Antagonist Nature of ATP
Adenosine triphosphate (ATP), while primarily known as an energy currency molecule, also interacts with P2Y1 receptors. Research indicates that ATP can act as a partial agonist at the P2Y1 receptor. guidetopharmacology.orgnih.govnih.gov Interestingly, the effect of ATP can be dependent on the level of P2Y1 receptor expression; at higher expression levels, ATP acts as an agonist, while at low levels, it can function as an antagonist. guidetopharmacology.orgguidetopharmacology.org This dual nature of ATP adds complexity to studying P2Y1 receptor pharmacology and may be influenced by factors such as the presence of ecto-enzymes that can rapidly convert ATP to ADP. guidetopharmacology.orgguidetopharmacology.org Studies using purified ATP, where ADP contamination is controlled, have confirmed its competitive antagonist activity at the P2Y1 receptor. nih.gov
Antagonists of the P2Y1 Receptor (e.g., P2Y1-IN-16 as a Representative Inhibitor)
P2Y1 receptor antagonists are compounds that block the activation of the receptor by agonists. These inhibitors are crucial for elucidating the physiological roles of the P2Y1 receptor and have potential therapeutic applications, particularly in the context of platelet-mediated thrombosis. This compound is presented here as a representative example of a P2Y1 receptor inhibitor, although specific detailed research findings solely focused on "this compound" were not extensively available in the search results. However, the principles and research approaches discussed for other P2Y1 antagonists are generally applicable.
Nucleotide-Based Antagonists (e.g., MRS2179, MRS2500, A3P5P)
Several nucleotide-based compounds have been developed as P2Y1 receptor antagonists. MRS2179 is a selective P2Y1 antagonist that has been used in various research studies to investigate the role of this receptor. rndsystems.comguidetoimmunopharmacology.orgcore.ac.uk Its antagonist activity has been characterized in different cellular systems. core.ac.uk
MRS2500 is a highly potent, selective, and stable antagonist of the platelet P2Y1 receptor. nih.govnih.govtocris.comguidetomalariapharmacology.orgguidetopharmacology.orgrndsystems.commedchemexpress.comnih.govnih.gov It has demonstrated high affinity for the recombinant human P2Y1 receptor with a Ki value of 0.78 nM. rndsystems.commedchemexpress.com MRS2500 effectively inhibits ADP-induced aggregation of human platelets, showing an IC50 value of 0.95 nM in washed platelets and 0.49 μM in human platelet-rich plasma (PRP). rndsystems.commedchemexpress.com Research in mice has shown that MRS2500 exhibits strong antithrombotic activity, reducing acute systemic thromboembolism and inhibiting localized arterial thrombosis. medchemexpress.comnih.govnih.gov Studies in cynomolgus monkeys also demonstrated that MRS2500 prevents carotid artery thrombosis. medchemexpress.comalzdiscovery.org
Adenosine 3'-phosphate 5'-phosphate (A3P5P) is another nucleotide-based compound that acts as a competitive antagonist at the P2Y1 receptor. researchgate.netthieme-connect.comnih.govashpublications.org Studies have shown that A3P5P inhibits ADP-induced intracellular calcium increases and shape change in platelets. researchgate.netthieme-connect.com It has been used in research to specifically address the role of the P2Y1 receptor in platelet activation and aggregation. thieme-connect.comashpublications.org
Here is a table summarizing some key data for these nucleotide-based P2Y1 antagonists:
| Compound | Target Receptor | Activity Type | Ki (nM) (Human P2Y1) | IC50 (nM) (Human Platelet Aggregation) | Key Findings |
| MRS2179 | P2Y1 | Antagonist | ~100 (KB) core.ac.uk | Not specified in search results | Used to study P2Y1 role in various systems. rndsystems.comcore.ac.uk |
| MRS2500 | P2Y1 | Antagonist | 0.78 rndsystems.commedchemexpress.com | 0.95 (washed platelets) rndsystems.commedchemexpress.com, 490 (PRP) medchemexpress.com | Potent, selective, stable; inhibits platelet aggregation; antithrombotic activity in mice and monkeys. rndsystems.commedchemexpress.comnih.govnih.govalzdiscovery.org |
| A3P5P | P2Y1 | Antagonist | Not specified in search results | ~67000 (partial inhibition) thieme-connect.com, 300000 (complete inhibition of shape change) researchgate.net | Competitive antagonist; inhibits platelet calcium mobilization and shape change. researchgate.netthieme-connect.comnih.govashpublications.org |
Non-Nucleotide Antagonists (e.g., Tetrahydro-4-quinolinamines, 2-(phenoxypyridine)-3-phenylureas)
In addition to nucleotide analogs, several classes of non-nucleotide compounds have been identified as P2Y1 receptor antagonists. High-throughput screening efforts have led to the discovery of novel series of antagonists. Tetrahydro-4-quinolinamines represent one such class, identified through screening against the P2Y1 receptor. guidetopharmacology.orgworktribe.comresearchgate.netnih.gov Research on these compounds has focused on structure-activity relationships to optimize their activity. researchgate.netnih.gov Exemplar analogs from this series have shown the ability to inhibit platelet aggregation. worktribe.comresearchgate.netnih.gov
Another class of non-nucleotide antagonists includes diarylureas, with examples like 2-(phenoxypyridine)-3-phenylureas. worktribe.com High-throughput screening has identified diarylurea compounds with good affinity and selectivity for the P2Y1 receptor. worktribe.com Further exploration of these hits has led to the development of templates for generating potent and orally bioavailable P2Y1 antagonists. worktribe.com
Competitive versus Non-Competitive Inhibition Mechanisms
The mechanism by which an antagonist inhibits receptor activity is crucial for understanding its pharmacological profile. P2Y1 receptor antagonists can exhibit either competitive or non-competitive inhibition.
Competitive antagonists bind to the same site as the agonist, competing for receptor occupancy. Increasing the concentration of a competitive agonist can overcome the effect of a competitive antagonist, resulting in a rightward shift of the agonist concentration-response curve without affecting the maximal response. A3P5P has been characterized as a competitive antagonist of the P2Y1 receptor. thieme-connect.comnih.gov Studies involving Schild analysis have confirmed its competitive nature, showing a rightward shift of the concentration-effect curve for P2Y1 agonists like 2-MeSATP. nih.gov
Non-competitive antagonists, on the other hand, bind to a different site on the receptor or affect the receptor's ability to signal without directly competing for the agonist binding site. This can lead to a reduction in the maximal response achievable by the agonist, and high concentrations of the agonist may not fully overcome the inhibition. While the search results provided examples of competitive antagonists, specific details on non-competitive inhibition mechanisms for the mentioned compounds like this compound were not prominently featured. However, the existence of allosteric modulators, such as BPTU, which acts as a P2Y1 allosteric antagonist, indicates that non-competitive mechanisms are also relevant to P2Y1 receptor modulation. rndsystems.com
Understanding the specific inhibition mechanism of a P2Y1 antagonist is important for predicting its behavior in different pharmacological settings and for designing more effective therapeutic agents.
Inverse Agonism in P2Y1 Receptor Research
Recent studies have shed light on the constitutive activity of the P2Y1 receptor, indicating that it can activate Gq protein signaling even in the absence of an agonist ligand. nih.govnih.govull.es This constitutive activity has been observed in both HEK293T cells and human platelets. nih.govnih.gov Characterization of P2Y1R antagonists has revealed that some compounds can abolish this basal, receptor-dependent constitutive activation, thereby behaving as inverse agonists. nih.govnih.govull.es For instance, the P2Y1R antagonists MRS2179, MRS2279, and MRS2500 have demonstrated inverse agonist efficacy by counteracting P2Y1R-dependent signaling. nih.govnih.govull.es This highlights the importance of accurately characterizing the pharmacological properties of P2Y1R antagonists, as targeting constitutive activation could represent a novel therapeutic strategy. nih.govnih.gov
Development and Characterization of Dual P2Y1/P2Y12 Receptor Antagonists (e.g., GLS-409)
While the P2Y12 receptor (P2Y12R) is a primary target for antiplatelet drugs, the involvement of P2Y1R in thrombogenesis is also well-established, although no P2Y1R antagonists are currently in clinical use. nih.govnih.govahajournals.org Accumulating data suggest that inhibiting P2Y1R could provide effective platelet inhibition with a potentially lower risk of bleeding compared to targeting P2Y12R alone. nih.govalzdiscovery.org
This has led to the development of dual P2Y1/P2Y12 receptor antagonists, such as GLS-409. nih.govmdpi.comresearchgate.net GLS-409 is a diadenosine tetraphosphate (B8577671) derivative designed to inhibit both receptors. nih.govmdpi.com Studies have shown that GLS-409 can potently inhibit canine coronary artery thrombosis and reversibly inhibit ADP-mediated activation of human platelets in vitro. nih.govalzdiscovery.orgresearchgate.net The design of such compounds has often been based on the structure of ADP and ATP, utilizing established structure-activity relationships. mdpi.commdpi.com GLS-409 has demonstrated efficacy in inhibiting platelet aggregation and preventing recurrent coronary thrombosis in a canine model, with a negligible effect on bleeding time in some studies. mdpi.commetajournal.com This suggests that dual P2Y1/P2Y12 antagonists like GLS-409 may offer synergistic benefits in antiplatelet therapy and could potentially complement or replace existing unimodal P2Y12 inhibitors. mdpi.comacs.org
Table 1: Characterization of GLS-409
| Feature | Description |
| Target Receptors | P2Y1 and P2Y12 |
| Chemical Class | Diadenosine tetraphosphate derivative |
| In vitro Activity | Potent and reversible inhibition of human platelet activation by ADP. nih.govalzdiscovery.org |
| In vivo Activity | Potent inhibition of canine coronary artery thrombosis. nih.govalzdiscovery.orgmdpi.commetajournal.com |
| Bleeding Risk | Negligible effect on bleeding time observed at certain doses. mdpi.commetajournal.com |
Structure-Activity Relationship (SAR) Studies for P2Y1 Receptor Ligands
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to a ligand affect its interaction with the P2Y1 receptor and its resulting pharmacological activity. These studies guide the rational design of novel and improved ligands.
Rational Design of Ligands Based on Chemical Modifications and Conformational Constraints
Rational design of P2Y1R ligands often involves modifying known agonists and antagonists to enhance their affinity, selectivity, and stability. Nucleotide analogues have been a significant focus of SAR studies for P2Y1R. Modifications at various positions of the adenine (B156593) nucleotide structure, including the C2, N6, ribose, and phosphate (B84403) moieties, have been explored. nih.gov For example, C2-alkylthio and arylalkylthio modifications of adenine nucleotides are often well-tolerated at the P2Y1R. nih.gov Substituting the N6 position with small alkyl groups can maintain potency, while N6-arylalkyl analogues are typically inactive. nih.gov
Conformational constraints introduced into the ribose moiety have proven particularly useful in developing potent and selective ligands. The discovery that 3′,5′-bisphosphate derivatives of adenosine can antagonize the P2Y1R paved the way for numerous nucleotide antagonists. nih.gov Introducing a rigid bicyclic ribose substitution, such as the N-methanocarba ring system found in potent antagonists like MRS2500, can lock the ribose-like ring in a conformation favored at the P2Y1R, increasing affinity by reducing the entropic barrier to binding. acs.orgnih.govnih.gov
Rational modification of known ligands is a key strategy in structure-based drug design for P2Y1R antagonists, aiming to predict the effects of chemical changes before synthesis. nih.gov
Application of Computational Approaches in Ligand Discovery and Optimization (e.g., Molecular Docking, Molecular Dynamics Simulations)
Computational approaches, such as molecular docking and molecular dynamics (MD) simulations, play a crucial role in the discovery and optimization of P2Y1 receptor ligands. These methods provide insights into ligand-receptor interactions and guide the design of novel compounds.
Molecular docking is widely used to predict the binding modes and affinities of potential ligands to the P2Y1R structure. mdpi.comomicsdi.orgfrontiersin.org This approach helps in identifying key interactions between the ligand and residues within the binding site. omicsdi.orgacs.org The availability of crystallographic structures for P2Y1R has significantly increased the reliability of molecular modeling studies. mdpi.comresearchgate.net Docking studies have been applied to analyze the binding of both nucleotide and non-nucleotide ligands, explaining observed SAR data. mdpi.comomicsdi.orgresearchgate.net
Molecular dynamics simulations complement docking studies by providing a dynamic view of the ligand-receptor complex, accounting for the flexibility of both the receptor and the ligand. mdpi.comomicsdi.orgfrontiersin.org MD simulations can explore the conformational changes of the receptor upon ligand binding and the stability of the complex over time. mdpi.comomicsdi.org These simulations have been used to study the binding of agonists and antagonists to P2Y1R, identifying critical interactions and potential activation mechanisms. mdpi.comacs.org For example, MD simulations have explored the approach pathways of different ligands to the P2Y1R binding site and identified microswitches potentially involved in receptor activation. mdpi.com Supervised molecular dynamics (SuMD) is another approach used to depict ligand-GPCR recognition pathways. acs.org
Computational studies, including docking and MD simulations, have been instrumental in rationalizing SAR data and guiding the design of novel P2Y1R ligands by providing a deeper understanding of the molecular interactions governing binding and activity. mdpi.comomicsdi.orgfrontiersin.orgacs.orgresearchgate.net
Development of Novel Research Tools Targeting P2Y1 Receptor
Beyond small molecule modulators, novel research tools are being developed to target the P2Y1 receptor, providing alternative approaches to study its function and therapeutic potential.
Function-Blocking Antibodies Targeted Against Extracellular Domains (e.g., EL2Ab)
Function-blocking antibodies represent a class of research tools that can specifically target and inhibit receptor activity by binding to extracellular domains. For the P2Y1 receptor, antibodies targeting the ligand-binding domain, particularly the second extracellular loop (EL2), have been developed. nih.govahajournals.orgmdpi.comresearchgate.net
One such antibody, abbreviated as EL2Ab, has been characterized for its ability to inhibit platelet function. nih.govahajournals.orgmdpi.comresearchgate.net EL2Ab specifically recognizes the P2Y1R protein and inhibits ADP-induced platelet aggregation in a dose-dependent manner. nih.govahajournals.orgresearchgate.net Research has shown that EL2Ab can also inhibit downstream platelet activation events, including integrin GPIIb-IIIa activation, dense and alpha granule secretion, and phosphatidylserine (B164497) exposure. nih.govahajournals.orgnih.gov
Studies indicate that EL2Ab exerts its inhibitory effects by directly binding to the P2Y1R ligand binding site, preventing ADP from activating the receptor. nih.gov Importantly, EL2Ab does not appear to interact with the P2Y12 receptor, demonstrating selectivity for P2Y1R. nih.govmdpi.com In in vivo models, EL2Ab has shown protection against thrombus formation, similar to the experimental P2Y1R antagonist MRS2500. nih.govahajournals.org These findings validate the concept of targeting the P2Y1R extracellular domain with function-blocking antibodies as a relevant approach for inhibiting platelet function and potentially as an alternative or complement to existing antiplatelet strategies. nih.govahajournals.orgresearchgate.net
Table 2: Characterization of EL2Ab
| Feature | Description |
| Target | Second extracellular loop (EL2) of the P2Y1 receptor |
| Mechanism of Action | Binds to the ligand binding site, blocking ADP activation. nih.gov |
| In vitro Activity | Inhibits ADP-induced platelet aggregation and activation markers. nih.govahajournals.orgnih.gov |
| Selectivity | Specific for P2Y1R; no apparent interaction with P2Y12R. nih.govmdpi.com |
| In vivo Activity | Protects against thrombus formation in murine models. nih.govahajournals.org |
Radioligands for Receptor Binding and Imaging Studies
Radioligands are indispensable tools in the study of receptor pharmacology, enabling the quantitative analysis of receptor binding sites, affinity, and distribution in various tissues and cell types. For the P2Y1 receptor, the development of selective and high-affinity radioligands has been crucial for advancing our understanding of its physiological and pathophysiological roles. While this compound has been identified as a P2Y1 antagonist acs.org, research into P2Y1 receptors has utilized other radiolabeled compounds to probe receptor characteristics.
Historically, the development of P2Y1 receptor radioligands has involved the modification of known antagonists to incorporate radioactive isotopes. For instance, [³H]MRS2279, a tritiated form of the selective P2Y1 antagonist MRS2279, has been characterized for its binding to P2Y1 receptors. nih.govcapes.gov.br Studies using [³H]MRS2279 have demonstrated high-affinity binding to recombinant human P2Y1 receptors expressed in Sf9 insect cells and to native P2Y1 receptors in human platelets and rat brain membranes. nih.gov The equilibrium binding studies with [³H]MRS2279 have yielded dissociation constant (Kd) values in the nanomolar range, consistent with the high affinity of its non-labeled counterpart. nih.gov Competition binding assays with [³H]MRS2279 and various P2Y1 receptor ligands have been used to determine the binding affinities (Ki values) of these compounds, confirming their activity at the P2Y1 receptor. nih.gov
Another example of a P2Y1 receptor radioligand is [¹²⁵I]MRS2500, an iodinated derivative of the antagonist MRS2500. unc.edu This radioligand has been employed to examine P2Y1 receptor binding in human and mouse platelets. unc.edu Studies have shown that [¹²⁵I]MRS2500 binds selectively to P2Y1 receptors and can be displaced by other P2Y1 receptor ligands, indicating specific receptor interaction. ahajournals.org The use of such radioligands allows for the quantitation of P2Y1 receptor density in different biological samples. unc.edu
These examples highlight the importance of radioligands in characterizing P2Y1 receptor binding profiles and quantifying receptor expression levels, providing valuable insights into receptor function and distribution. While specific radioligand data for this compound is not detailed in the provided sources, the principles and methods described for other P2Y1 radioligands would generally apply to the characterization of any potential radiolabeled form of this compound for receptor binding and imaging studies.
Physiological and Pathophysiological Roles of P2y1 Receptor in Preclinical Models
Contribution to Platelet Biology
The P2Y1 receptor is instrumental in the initial stages of platelet activation, a key process in both hemostasis and the development of arterial thrombosis.
Upon vascular injury, ADP is released from dense granules of activated platelets and damaged cells, initiating a cascade of events. youtube.com The binding of ADP to the P2Y1 receptor, which is coupled to the Gαq signaling pathway, triggers the mobilization of calcium from internal stores. nih.gov This intracellular calcium surge is the primary driver for the initial, rapid platelet shape change from a resting discoid form to a spherical shape with pseudopods. nih.govnih.govnih.govmdpi.com This morphological transformation is a prerequisite for subsequent aggregation.
Studies in mouse platelets have definitively shown that the P2Y1 receptor is essential for ADP-induced shape change and the initial, weak, and transient phase of platelet aggregation. nih.govnih.govtandfonline.com Pharmacological inhibition or genetic deletion of the P2Y1 receptor completely abolishes these early responses to ADP. nih.govnih.gov Furthermore, the P2Y1 receptor is also involved in the shape change induced by other agonists like collagen, particularly when thromboxane (B8750289) A2 (TxA2) formation is blocked. nih.gov Preventing the agonist-promoted desensitization of the P2Y1 receptor leads to hyperresponsive platelets in in-vitro tests. nih.gov
| Agonist | P2Y1 Receptor Role | Outcome of P2Y1 Inhibition/Deletion | Key Findings |
| ADP | Initiates Ca2+ mobilization, shape change, and transient aggregation. nih.govnih.govmdpi.com | Complete abolition of shape change and initial aggregation. nih.govnih.govtandfonline.com | P2Y1 is absolutely required for the initial platelet response to ADP. nih.gov |
| Collagen | Contributes to platelet shape change, especially when TxA2 formation is inhibited. nih.gov | Complete inhibition of shape change when combined with aspirin. nih.gov | Highlights a role for P2Y1 in response to agonists beyond ADP. |
While the P2Y1 receptor initiates platelet activation, a full and sustained aggregation response to ADP requires the coordinated action of a second ADP receptor, P2Y12. nih.govnih.govashpublications.org The P2Y12 receptor is coupled to the Gi signaling pathway, which inhibits adenylyl cyclase, leading to lower cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent amplification of the aggregation response. nih.govyoutube.com
The critical role of the P2Y1 receptor in platelet aggregation translates directly to its importance in arterial thrombosis and thromboembolism in preclinical models. nih.gov Studies using P2Y1 receptor-null mice have provided definitive evidence for its involvement. These mice are resistant to thromboembolism induced by intravenous injection of ADP or a combination of collagen and epinephrine. nih.govjci.org
Furthermore, P2Y1-deficient mice show impaired platelet aggregation and are protected from acute thrombosis in models of vessel wall injury. nih.govahajournals.org Pharmacological inhibition of the P2Y1 receptor in animal models also effectively reduces both arterial and venous thrombosis. nih.gov The receptor has been shown to be a key cofactor in thrombotic states driven by tissue factor-induced thrombin generation. ahajournals.org These findings establish the P2Y1 receptor as a crucial player in the development of thrombotic events and highlight it as a potential target for antithrombotic drugs. nih.govahajournals.orgahajournals.org
| Thrombosis Model | Animal Model | Effect of P2Y1 Deficiency/Inhibition | Reference |
| ADP-induced Thromboembolism | Mouse | Strong resistance to thromboembolism. nih.govjci.org | nih.gov, jci.org |
| Collagen and Epinephrine-induced Thromboembolism | Mouse | Strong resistance to thromboembolism. nih.govjci.org | nih.gov, jci.org |
| Tissue Factor-induced Thromboembolism | Mouse | Protection against thromboembolism. ahajournals.org | ahajournals.org |
| Arterial Injury (e.g., FeCl3 model) | Mouse | Reduced thrombus formation and stability. ahajournals.orgahajournals.org | ahajournals.org, ahajournals.org |
Involvement in the Cardiovascular System
Beyond its role in platelets, the P2Y1 receptor is expressed on other cell types within the cardiovascular system, including endothelial cells, where it contributes to the regulation of vascular function and inflammation.
Endothelial P2Y1 receptors are involved in mediating nitric oxide (NO)-dependent vasorelaxation. nih.gov Activation of P2Y1 receptors on endothelial cells can lead to the production of NO, a potent vasodilator that helps regulate blood vessel tone and blood pressure. nih.govresearchgate.net Studies have shown that ADP and ATP can induce endothelium-dependent vasodilation through the P2Y1 receptor in various vascular beds, including coronary, pulmonary, and cerebral arteries. researchgate.netresearchgate.net In the human placenta, P2Y1 receptor activation leads to vasodilation. nih.gov
The P2Y1 receptor also participates in processes that maintain endothelial health, such as cell proliferation and migration, which are vital for repairing a damaged endothelium. nih.gov However, its role can be complex; for instance, P2Y1 receptor expression is upregulated after hypoxic injury in brain microvascular endothelial cells, where its activation can disrupt the endothelial barrier. frontiersin.org In contrast, activating P2Y1 receptors can improve vasodilation in arteries where age-associated compromise of endothelial cell autophagy has occurred. oup.com
The P2Y1 receptor, particularly on endothelial cells, plays a significant role in promoting vascular inflammation. ahajournals.orgnih.gov In preclinical models of acute vascular inflammation, the absence or inhibition of the P2Y1 receptor leads to a marked reduction in leukocyte recruitment to inflamed arteries. ahajournals.orgresearchgate.net This effect is mediated by the endothelial P2Y1 receptor, which regulates the expression of key adhesion molecules such as P-selectin, VCAM-1, and ICAM-1. ahajournals.org
Activation of the endothelial P2Y1 receptor by agonists can trigger leukocyte adhesion. nih.govresearchgate.net Studies using chimeric mice have confirmed that it is the endothelial, not the hematopoietic cell, P2Y1 receptor that is primarily responsible for this pro-inflammatory leukocyte recruitment. ahajournals.orgmdpi.com The signaling pathway involves p38 mitogen-activated protein kinase (MAPK). ahajournals.orgnih.gov In models of allergic lung inflammation, platelet P2Y1 receptor activation and subsequent RhoA signaling are crucial for leukocyte recruitment, demonstrating a distinct inflammatory role for this receptor separate from its hemostatic functions. ovid.com This evidence highlights the P2Y1 receptor as a key contributor to the inflammatory processes underlying conditions like atherosclerosis. ahajournals.orgnih.gov
Endothelial Cell Migration and Proliferation
The P2Y1 receptor is a key regulator of endothelial cell behavior, playing a significant role in processes essential for the repair of damaged endothelium and the formation of new blood vessels (angiogenesis). nih.gov In preclinical models, activation of the P2Y1 receptor by its natural agonist, adenosine diphosphate (B83284) (ADP), has been shown to trigger signaling cascades that promote both the migration and proliferation of endothelial cells. nih.govresearchgate.net
Studies on cultured endothelial cells have demonstrated that nucleotides can exert a mitogenic effect. nih.gov Specifically, the activation of P2Y1 receptors by ADP stimulates mitogen-activated protein kinase (MAPK) pathways. This is evidenced by the increased phosphorylation of key signaling molecules such as extracellular signal-regulated kinase (ERK)1/2, c-Jun N-terminal kinase (JNK), and p38 kinase. nih.govresearchgate.net These signaling events are crucial for promoting endothelial cell migration, a fundamental step in wound healing and angiogenesis. nih.govresearchgate.net
Furthermore, P2Y1 receptor activation also induces the proliferation of endothelial cells through the activation of the PI3Kβ isoform of phosphatidylinositol 3-kinase. nih.govresearchgate.net In preclinical studies using pulmonary artery vasa vasorum endothelial cells (VVEC), antagonists for the P2Y1 receptor significantly inhibited DNA synthesis in response to ATP and other agonists, confirming the receptor's role in mitogenesis. nih.gov The expression of P2Y1 has been observed to be higher in proliferating infantile hemangiomas, a type of vascular tumor characterized by excessive endothelial proliferation, suggesting its involvement in pathological angiogenesis. mdpi.com Collectively, these mechanisms contribute to endothelial wound repair in vitro and are thought to play a role in re-endothelialization and angiogenesis in vivo. nih.govresearchgate.net
Contribution to Atherosclerosis Development in Animal Models
Atherosclerosis is recognized as a chronic inflammatory disease of the arteries, and emerging evidence from animal models implicates the P2Y1 receptor in its pathogenesis. ahajournals.orgahajournals.orgnih.gov Extracellular nucleotides, released at sites of endothelial damage or inflammation, act as damage-associated molecular patterns (DAMPs) that can trigger pro-atherogenic processes. nih.govnih.gov
The P2Y1 receptor, expressed on platelets and endothelial cells, is a key player in thrombosis and has also been directly implicated in the development of atherosclerotic plaques. ahajournals.org In apolipoprotein E-deficient (apoE-/-) mice, a widely used animal model for atherosclerosis, deficiency of the P2Y1 receptor was found to reduce the development of atherosclerotic lesions. nih.gov Bone marrow transplantation experiments in these models have suggested that the contribution of P2Y1 to atherosclerosis may primarily stem from its expression on non-hematopoietic cells, such as endothelial or smooth muscle cells, rather than on platelets or mononuclear cells. nih.gov
The pro-atherogenic role of the P2Y1 receptor is linked to its function in promoting vascular inflammation. ahajournals.org Studies have shown that the P2Y1 receptor is involved in leukocyte recruitment in inflamed arteries. ahajournals.org Activation of endothelial P2Y1 receptors contributes to the tumor necrosis factor-alpha (TNFα)-induced exposure of adhesion molecules like P-selectin, ICAM-1, and VCAM-1, which are critical for the adhesion and transmigration of leukocytes into the vessel wall—an early and crucial event in atherogenesis. ahajournals.org The release of ATP at the site of endothelial damage can be hydrolyzed to ADP, which then activates P2Y1 receptors on platelets, causing aggregation and further ATP release, creating a feedback loop that enhances the local inflammatory state. nih.gov
Functions in the Nervous System
Role in Astrocytic Calcium Signaling and Gliotransmission
The P2Y1 receptor is highly expressed in astrocytes, the most abundant glial cells in the central nervous system (CNS), where it plays a pivotal role in cell-to-cell communication. mdpi.com Astrocytes exhibit a form of excitability based on intracellular calcium (Ca2+) variations, and the P2Y1 receptor is a key mediator of these Ca2+ signals. nih.govjneurosci.org Activation of astrocytic P2Y1 receptors by ATP or ADP triggers the phospholipase C pathway, leading to the mobilization of Ca2+ from intracellular stores. nih.govnih.gov
This localized Ca2+ increase can propagate as an intercellular Ca2+ wave to neighboring astrocytes, a primary mechanism of communication within the astrocytic network. mdpi.comnih.gov P2Y1 and P2Y2 receptors are both necessary and sufficient for the full propagation of these Ca2+ waves in spinal astrocytes. nih.gov This process, known as gliotransmission, allows astrocytes to sense and respond to neuronal activity and to modulate synaptic function in return. frontiersin.orgfrontiersin.org
Modulation of Neuronal Excitability and Neurotransmitter Release (e.g., Noradrenaline)
The P2Y1 receptor is strategically located on neurons, both at presynaptic and postsynaptic sites, as well as on non-synaptic regions, allowing it to finely tune neuronal activity. mdpi.comnih.gov Its activation generally leads to a modulation of neuronal excitability and neurotransmitter release, acting on a longer timescale (seconds) compared to the rapid (milliseconds) signaling of ionotropic P2X receptors. nih.gov
In preclinical models, presynaptic P2Y1 receptors have been shown to modulate the release of several neurotransmitters. For instance, in the rat brain cortex, the activation of P2Y1 receptors by ADP contributes to the inhibition of NMDA-evoked noradrenaline release. nih.govmdpi.com This inhibitory effect has also been observed in other brain regions, including the hippocampus and spinal cord. nih.govresearchgate.net Similarly, P2Y1 receptors can modulate the release of the primary excitatory neurotransmitter, glutamate, and the main inhibitory neurotransmitter, GABA. mdpi.com
Postsynaptically, P2Y1 receptor activation can influence neuronal excitability by modulating various ion channels. nih.gov It can inhibit the function of NMDA receptors, which are crucial for synaptic plasticity, and also inhibit voltage-gated Ca2+ channels. mdpi.comresearchgate.net Conversely, in some neuronal populations, such as rat hippocampal pyramidal neurons, P2Y1 receptor activation can promote excitability by inhibiting M-type potassium (K+) currents. mdpi.com This demonstrates that the effect of P2Y1 receptor activation on neuronal excitability is highly dependent on the specific neuronal circuit and the complement of ion channels present.
Involvement in Sensory Neuron Mechanoelectric Transduction
Pioneering research has identified a role for the P2Y1 receptor in the fundamental process of somatic sensation, specifically in converting physical stimuli into electrical signals in sensory neurons. pnas.orgnih.govnih.gov This process is known as mechanoelectric transduction. Studies have shown that P2Y1 mRNA is concentrated in large-fiber dorsal root ganglion (DRG) neurons, which are typically associated with the sensation of light touch. pnas.orgnih.gov
In preclinical experiments, a single cRNA encoding the P2Y1 receptor was sufficient to make Xenopus laevis oocytes sensitive to mechanical stimulation. pnas.orgnih.gov Furthermore, in experiments using frog sensory nerve fibers, the frequency of action potentials induced by touch was increased by the application of P2 receptor agonists at the peripheral nerve ending. pnas.orgnih.gov Conversely, P2 antagonists decreased the frequency of these touch-induced action potentials. pnas.orgnih.gov These effects were specific, as agents selective for P2X receptors did not produce the same results. nih.gov These findings suggest a model where mechanical stimuli cause the release of ATP into the extracellular space, which then activates P2Y1 receptors on peripheral sensory nerve endings, contributing to the depolarization and generation of action potentials that convey the sense of touch to the central nervous system. pnas.orgnih.gov
Regulation of Metabolic and Endocrine Processes
Pancreatic Beta-Cell Function
The P2Y1 receptor plays a significant role in the regulation of glucose homeostasis and insulin (B600854) secretion, acting as a modulator of pancreatic beta-cell function. nih.gov In preclinical studies using P2Y1 knockout mice (P2Y1-/-), a distinct metabolic phenotype was observed compared to wild-type counterparts. Under baseline conditions, these mice exhibited a 15% increase in glycemia and a 40% increase in insulinemia. nih.govresearchgate.net This was also associated with a 10% increase in body weight. nih.gov These findings suggest a physiological role for the P2Y1 receptor in controlling glucose metabolism. nih.gov
Further investigations into the direct role of the P2Y1 receptor in insulin secretion were conducted using isolated Langerhans islets. In the presence of high glucose concentrations, islets from P2Y1-deficient mice demonstrated significantly greater insulin secretion. nih.gov This suggests that the P2Y1 receptor normally exerts an inhibitory effect on insulin secretion from beta-cells. nih.gov The receptor may function as part of an autocrine feedback loop, where ADP released from insulin granules activates P2Y1 receptors to fine-tune the beta-cell response to plasma glucose variations. nih.gov The P2Y1 receptor's signaling pathway involves the activation of Ca²+ entry and intracellular release, which acutely stimulates insulin granule trafficking and may also activate transcription factors involved in beta-cell function. nih.gov
| Feature | Observation in P2Y1-/- Mice | Implication | Reference |
| Glycemia | 15% increase under baseline conditions | Role in glucose metabolism control | nih.gov |
| Insulinemia | 40% increase under baseline conditions | Involvement in insulin level regulation | nih.gov |
| Body Weight | 10% increase | Potential role in overall metabolic regulation | nih.gov |
| Insulin Secretion (Isolated Islets) | Significantly greater in high glucose | Negative regulatory role on beta-cell secretion | nih.gov |
Hepatic Glycogen (B147801) Metabolism
The P2Y1 receptor is expressed in hepatocytes and participates in the regulation of hepatic metabolic processes, including glycogen metabolism. nih.govfrontiersin.org In the liver, purinergic signaling is a key component in controlling glucose and fat metabolism. researchgate.net The P2Y1 receptor, which couples to Gq/11 proteins, activates intracellular calcium signaling pathways that are crucial for these metabolic functions. frontiersin.orgresearchgate.net
Preclinical studies have shown that P2Y1 receptors in hepatocytes stimulate glycogenolysis, the process of breaking down glycogen into glucose. nih.gov This action is achieved through the activation of glycogen phosphorylase, a rate-limiting enzyme in the glycogenolysis pathway. nih.govresearchgate.net The activation of the P2Y1 receptor leads to brief, periodic intracellular calcium transients in hepatocytes, which drives this metabolic effect. researchgate.net Therefore, the P2Y1 receptor is directly involved in the hormonal and neural regulation of glucose release from the liver.
| Receptor | Location | Effect on Glycogen Metabolism | Mechanism | Reference |
| P2Y1 | Hepatocytes | Stimulates glycogenolysis | Activation of glycogen phosphorylase via Ca²+ signaling | nih.govresearchgate.net |
Other Physiological Systems
Bone Remodeling (e.g., Osteoclast Formation and Resorptive Activity)
The P2Y1 receptor is implicated in the complex process of bone remodeling, which involves a balance between bone formation by osteoblasts and bone resorption by osteoclasts. This receptor is expressed at both transcriptional and translational levels in osteoblasts and osteoclasts. Extracellular nucleotides like adenosine diphosphate (ADP) in the bone microenvironment can act as signaling molecules. nih.gov
Studies have demonstrated that extracellular ADP is a potent osteolytic agent, stimulating osteoclast formation and bone resorption, in part through the P2Y1 receptor on bone cells. nih.gov The activation of P2Y1 receptors by agonists can induce Ca²+ responses in osteoclasts and enhance their resorptive activity. nih.gov While P2Y12 has been identified as a major ADP receptor affecting osteoclast function, studies on P2Y1-deficient cells indicate that ADP signaling through other receptors can still increase actin ring and resorption pit formation, suggesting a complex interplay of purinergic receptors in bone metabolism. researchgate.net
| Cell Type | P2Y1 Receptor Role | Observed Effect | Reference |
| Osteoclasts | Mediates ADP signaling | Stimulates formation and resorptive activity | nih.gov |
| Osteoblasts | Expresses P2Y1 receptor | Modulates osteoblastic responses to systemic factors | nih.gov |
Inflammatory Responses (e.g., NLRP3 inflammasome priming, acute arterial inflammation)
The P2Y1 receptor plays a significant role in mediating inflammatory responses, particularly in the vasculature and in the priming of the NLRP3 inflammasome.
Acute Arterial Inflammation: The endothelial P2Y1 receptor is a key player in acute vascular inflammation. nih.gov In preclinical mouse models, the P2Y1 receptor was shown to be involved in leukocyte recruitment in inflamed femoral arteries. nih.govfrontiersin.org Genetic deletion of the P2Y1 receptor or its pharmacological inhibition with the antagonist MRS2500 resulted in a strong reduction of leukocyte recruitment. nih.govfrontiersin.org This effect is attributed to the role of the endothelial P2Y1 receptor, as studies in chimeric mice excluded a primary role for platelet or other hematopoietic cell P2Y1 receptors in these events. nih.gov The mechanism involves the P2Y1 receptor's contribution to the expression of adhesion molecules such as P-selectin, Vascular Cell Adhesion Molecule 1 (VCAM-1), and Intercellular Adhesion Molecule 1 (ICAM-1) on endothelial cells, a process linked to the p38 mitogen-activated protein kinase (MAPK) pathway. nih.gov
NLRP3 Inflammasome Priming: The P2Y1 receptor is also involved in the priming of the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines. In cultured human retinal pigment epithelial (RPE) cells, high extracellular NaCl, a condition that can promote local inflammation, induces priming of the NLRP3 inflammasome partly via P2Y1 receptor signaling. bohrium.com This process requires pannexin-dependent ATP release and subsequent P2Y1 receptor activation for the full induction of NLRP3 gene expression. bohrium.com In models of inflammatory bowel disease, extracellular ADP released from injured tissue acts as a danger signal, activating the NLRP3 inflammasome through the P2Y1 receptor, leading to the maturation and secretion of IL-1β and exacerbating colitis. researchgate.net
| Inflammatory Process | Model System | Role of P2Y1 Receptor | Key Findings | Reference |
| Acute Arterial Inflammation | Mouse femoral artery | Promotes leukocyte recruitment | P2Y1-/- or MRS2500 treatment reduces leukocyte adhesion and adhesion molecule expression (P-selectin, VCAM-1, ICAM-1) | nih.govfrontiersin.org |
| NLRP3 Inflammasome Priming | Human RPE cells | Mediates priming signal | High salt induces NLRP3 gene expression via ATP release and P2Y1 activation | bohrium.com |
| Inflammatory Bowel Disease | Mouse colitis model | Activates NLRP3 inflammasome | ADP from injured tissue activates P2Y1, leading to IL-1β secretion and colitis aggravation | researchgate.net |
Intestinal Function (e.g., Chloride Secretion, Neuromuscular Transmission)
In the gastrointestinal (GI) tract, the P2Y1 receptor is a crucial component of the enteric nervous system, regulating motility and secretion. It is widely expressed in the enteric nervous system and is associated with the diastolic function of GI smooth muscle.
The primary role identified for the P2Y1 receptor in intestinal function is in mediating purinergic inhibitory neuromuscular transmission. researchgate.net In both the small intestine and colon of preclinical models, ATP or a related purine (B94841) is a key neurotransmitter responsible for smooth muscle relaxation. researchgate.net This relaxation is characterized electrophysiologically by an inhibitory junction potential (IJP). The P2Y1 receptor, located on smooth muscle cells, mediates the fast component of this IJP (IJPf), leading to muscle relaxation. Pharmacological blockade of P2Y1 receptors inhibits this fast purinergic relaxation. researchgate.net Functional P2Y1 receptors are also present on myenteric neurons, suggesting they are an important pharmacological target for modulating GI functions. researchgate.net The receptor is also an excitatory receptor on secretomotor neurons, where synaptic release of ATP can evoke increased firing, leading to secretion.
| Intestinal System | Location of P2Y1 Receptor | Physiological Role | Reference |
| Small Intestine | Smooth muscle cells, Myenteric neurons | Mediates purinergic inhibitory neuromuscular transmission (relaxation) | researchgate.net |
| Colon | Smooth muscle cells | Mediates the fast component of the inhibitory junction potential (IJPf) | |
| Submucosal Plexus | Secretomotor neurons | Excitatory receptor, potentially leading to secretion |
Advanced Research Methodologies and Future Directions in P2y1 Receptor Research
In Vitro Experimental Models for P2Y1 Receptor Studies
In vitro models are crucial for dissecting the cellular mechanisms mediated by P2Y1R, allowing for controlled environments to study receptor expression, signaling, and the effects of agonists and antagonists.
Cultured Cell Systems
A variety of cultured cell systems are employed to study P2Y1R function. These include established cell lines and primary cell cultures, each offering unique advantages for specific research questions.
HEK293T Cells: Human Embryonic Kidney 293T (HEK293T) cells are widely used, particularly for studies involving the expression of recombinant P2Y1 receptors. They serve as a standard non-tumoral cell line and are valuable for assessing the selectivity of compounds and for techniques like coimmunoprecipitation and surface expression assays to investigate receptor interactions and localization. fishersci.co.ukcenmed.com
Astrocytoma Cells: Cell lines such as 1321N1 astrocytoma cells, often transfected to express human P2Y1 receptors, are utilized to explore P2Y1R-mediated cellular responses, including apoptosis, proliferation, and calcium mobilization. fishersci.cafishersci.canih.gov
Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs) and murine pulmonary endothelial cells are used to investigate the role of endothelial P2Y1 receptors in processes such as ADP-induced migration and monocyte adhesion and transmigration, highlighting the receptor's involvement in vascular biology and inflammation. nih.gov
Prostate Cancer Cell Lines: Prostate cancer cell lines, including PC-3, DU145, and LNCaP, are used to study the expression and functional role of P2Y1R in cancer cell death and proliferation. PC-3 cells, in particular, have demonstrated abundant P2Y1 receptor expression and responsiveness to selective agonists. fishersci.caguidetopharmacology.org The development of primary prostate cancer cell lines from patient tissue is also advancing research in this area. zhanggroup.org
Primary Cells: Beyond endothelial cells, primary cell cultures, such as primary prostate epithelial cells and human intestinal organoids, offer models that more closely mimic the in vivo environment, providing valuable insights into the physiological roles of P2Y1R in specific tissues. cenmed.comwikipedia.org
Biochemical and Functional Assays
A range of biochemical and functional assays are routinely used to measure P2Y1R activity and its downstream effects in these cell systems.
Calcium Mobilization: As P2Y1R is primarily coupled to Gq proteins, its activation leads to the activation of phospholipase C (PLC) and the subsequent release of intracellular calcium. fishersci.co.ukcenmed.com Calcium mobilization assays, often employing fluorescent indicators and techniques like FLIPR or flow cytometry, are fundamental for assessing receptor activation by agonists and inhibition by antagonists. fishersci.co.ukfishersci.canih.govfishersci.cacore.ac.ukuni.lu
PLC Activation: While often measured indirectly through calcium mobilization, direct assays for PLC activation can also be employed to confirm the involvement of this signaling pathway downstream of P2Y1R. fishersci.co.ukcenmed.com
MTT and LDH Release: Cell viability and cytotoxicity assays, such as MTT and LDH release assays, are used to evaluate the impact of P2Y1 receptor modulation on cell survival, particularly in the context of cancer research or studies investigating inflammatory damage. fishersci.cacore.ac.uk
Receptor Binding Assays: Radioligand binding assays, for instance, using tritiated agonists like [³H]2MeSADP, are employed to determine the binding affinity of ligands to P2Y1 receptors expressed in cells, providing crucial data on compound potency and selectivity. ctpharma.com.tr
Platelet Aggregometry: Given the critical role of P2Y1R in platelet activation, aggregometry is a key functional assay. It measures the ability of compounds to induce or inhibit platelet aggregation in response to ADP, a primary endogenous agonist for P2Y1R. nih.govcenmed.comcore.ac.ukuni.lunih.gov Lumi-aggregometry can also be used to simultaneously measure ATP release from dense granules during aggregation. cenmed.com
Flow Cytometry: Flow cytometry is a versatile tool used in P2Y1R research, particularly with platelets, to assess various aspects of platelet activation, including changes in intracellular calcium levels, expression of activation markers like P-selectin, and fibrinogen binding. nih.govcenmed.comcore.ac.uk It is also applied to study adhesion molecule expression on endothelial cells. nih.gov
In Vivo Animal Models
In vivo studies using animal models are essential for understanding the physiological and pathological roles of P2Y1R in a complex living organism and for evaluating the potential therapeutic effects of targeting this receptor. Rodent models, particularly mice and rats, are commonly used.
P2Y1 Receptor Global Knockout Mice Models (P2Y1−/−)
Global P2Y1 receptor knockout mice (P2Y1−/−) have been instrumental in revealing the fundamental functions of this receptor. These mice exhibit specific phenotypes that highlight the processes in which P2Y1R is involved. P2Y1−/− mice show impaired ADP-induced platelet aggregation and are protected from thrombosis, underscoring the receptor's critical role in hemostasis and thrombosis. cenmed.comctpharma.com.tr Studies in these mice have also demonstrated a role for P2Y1R in vascular inflammation and the development of atherosclerosis, with P2Y1 deficiency leading to reduced leukocyte recruitment and smaller atherosclerotic lesions. nih.gov Furthermore, P2Y1−/− mice lack purinergic neuromuscular transmission in the gastrointestinal tract, indicating a significant role for P2Y1R in regulating gut motility. wikipedia.org Despite these functional deficits, global P2Y1 knockout mice generally show no obvious abnormalities in development, survival, or reproduction. ctpharma.com.tr
Conditional P2Y1 Receptor Knockout Mice Models
To investigate the cell-specific roles of P2Y1R, conditional knockout mouse models have been developed. These models allow for the deletion of the P2Y1 gene in specific cell types or tissues. Examples include mice with epithelial-specific deletion of P2Y1R (VillinCre P2Y1flex/flox), which have been used to study the receptor's role in intestinal inflammation and epithelial repair. wikipedia.org Chimeric mice generated by transplanting wild-type bone marrow into P2Y1-deficient recipients have helped to differentiate the contributions of hematopoietic versus non-hematopoietic cell P2Y1 receptors in processes like vascular inflammation. nih.gov Additionally, knock-in mouse strains expressing modified P2Y1 receptors, such as variants with impaired desensitization, are used to dissect the functional importance of specific receptor properties in vivo. wikipedia.org
Pharmacological Intervention Studies in Various Rodent Models
Pharmacological studies using selective P2Y1 receptor agonists and antagonists in various rodent disease models are crucial for evaluating the therapeutic potential of targeting P2Y1R. Selective antagonists like MRS2500 and MRS2179, and agonists such as MRS2365, have been widely used in these studies. nih.govwikipedia.orgnih.govwikipedia.orgbiocrick.comfrontiersin.orgtocris.com
These studies encompass a range of disease contexts:
Thrombosis: P2Y1 receptor antagonists have been shown to reduce thrombosis in various models, including arterial thrombosis models in mice and cynomolgus monkeys, highlighting their potential as antithrombotic agents. cenmed.comnih.gov However, studies also indicate that P2Y1R inhibitors can increase bleeding time. nih.gov
Neuroinflammation and Neuroprotection: P2Y1R is implicated in neuroinflammatory processes and excitotoxicity. Studies in epileptic rodent models have shown that P2Y1R inhibitors can reduce seizure-associated brain damage and suppress seizures. nih.govwikipedia.org In models of traumatic brain injury and stroke, P2Y1 receptor blockers have been investigated for their potential to suppress neuroinflammation and provide neuroprotection. biocrick.comfrontiersin.orgtocris.com
Vascular Inflammation and Atherosclerosis: Pharmacological inhibition of P2Y1R with compounds like MRS2500 has been shown to reduce vascular inflammation and the expression of adhesion molecules in ApoE-/- mice, contributing to reduced atherosclerotic lesion size. nih.govnih.gov
Gastrointestinal Function: Pharmacological studies using P2Y1 antagonists have confirmed the involvement of P2Y1R in regulating gastrointestinal motility and purinergic neurotransmission. wikipedia.org
Molecular and Genetic Approaches
Molecular and genetic techniques are fundamental for dissecting the role of the P2Y1 receptor at the gene and protein levels. These approaches enable the manipulation of receptor expression and structure to understand their impact on function and interaction with ligands such as P2Y1-IN-16.
Site-Directed Mutagenesis for Receptor Characterization
Site-directed mutagenesis is a powerful technique used to introduce specific amino acid substitutions into the P2Y1 receptor protein. This allows researchers to identify residues critical for ligand binding, receptor activation, and G protein coupling. Studies utilizing site-directed mutagenesis have been instrumental in mapping the putative nucleotide-binding site of the human P2Y1 receptor, identifying residues in transmembrane domains (TMs) 3, 6, and 7, as well as extracellular loop 2 (EL2), as being involved in ligand recognition and receptor activation. nih.govcore.ac.uk For instance, positively charged residues like R128, K280, and R310 in TM3, TM6, and TM7, respectively, have been found to be essential for nucleotide binding, presumably through interactions with the negatively charged phosphate (B84403) moieties of ligands. core.ac.uk Mutation of D204 in EL2 has also been shown to impair agonist-promoted receptor activation. nih.gov
Compounds like this compound can be utilized in conjunction with site-directed mutagenesis studies to probe the role of specific amino acids in the binding or efficacy of the compound. By testing the activity or binding affinity of this compound on P2Y1 receptor mutants with alterations in key residues, researchers can infer which parts of the receptor are important for the compound's interaction. This provides valuable data for understanding the molecular basis of ligand-receptor interaction and can guide the design of more selective or potent P2Y1 receptor modulators.
Gene Silencing (e.g., siRNA) and Receptor Overexpression Techniques
Gene silencing, commonly achieved using small interfering RNAs (siRNAs), and receptor overexpression are techniques employed to manipulate the expression levels of the P2Y1 receptor. siRNA-mediated knockdown reduces the amount of P2Y1 receptor protein in cells, while overexpression increases it. These methods are crucial for confirming the involvement of the P2Y1 receptor in specific cellular responses and signaling pathways.
Studies have successfully utilized siRNA to silence P2Y1 receptor expression in various cell lines, including prostate cancer cells and glioma cells, to investigate its role in processes like apoptosis, proliferation, and calcium signaling. nih.govfrontierspartnerships.org For example, silencing of P2Y1 receptors in Jurkat cells and primary human CD4 T cells reduced IL-2 mRNA expression in response to stimulation, while overexpression of P2Y1 receptors increased it, highlighting the receptor's role in T cell activation. nih.gov
The application of this compound in gene silencing and overexpression studies can help validate the specificity of the compound's effects. If a cellular response is inhibited by this compound and this inhibition is attenuated or abolished when P2Y1 receptor expression is reduced by siRNA, it provides strong evidence that the compound is acting specifically through the P2Y1 receptor. Conversely, in overexpression systems, the potency or efficacy of this compound might be altered, offering further insights into the relationship between receptor density and compound activity.
CRISPR/Cas9 Technology for Targeted Genetic Manipulation
CRISPR/Cas9 technology offers a precise and efficient method for targeted genetic manipulation, including the creation of knockout cell lines or animal models where the P2Y1 receptor gene is deleted or modified. This allows for the study of the physiological roles of the P2Y1 receptor in complex biological contexts without the potential compensatory effects that can occur with less specific or transient methods.
CRISPR/Cas9 has been used to generate platelet-specific P2Y1 knockout mouse models to study the receptor's role in inflammation and hemostasis. researchgate.netbiorxiv.org These models revealed that platelet P2Y1 receptors are important for regulating inflammatory responses and confirmed the severe bleeding phenotype associated with P2Y1 deficiency. researchgate.netbiorxiv.org CRISPR/Cas9 has also been employed to knock out the P2Y1 receptor in beta cells to investigate its role in insulin (B600854) secretion. elifesciences.orgnih.gov
In the context of CRISPR/Cas9-mediated P2Y1 receptor manipulation, this compound can be used as a pharmacological tool to complement genetic studies. By comparing the effects of this compound in wild-type systems versus CRISPR/Cas9-engineered P2Y1 knockout systems, researchers can definitively attribute observed phenotypes to the absence or presence of functional P2Y1 receptor signaling. This approach is particularly valuable for distinguishing on-target effects of this compound from potential off-target interactions.
Biophysical and Structural Biology Techniques
Biophysical and structural biology techniques provide insights into the dynamic nature of the P2Y1 receptor, its interactions with other proteins, and the conformational changes that occur upon ligand binding and activation.
Resonance Energy Transfer-Based Technologies (e.g., BRET, HTRF) for Signaling Pathway Characterization
Resonance energy transfer-based technologies, such as Bioluminescence Resonance Energy Transfer (BRET) and Homogeneous Time-Resolved Fluorescence (HTRF), are widely used to study protein-protein interactions and conformational changes in real-time in living cells. These techniques are particularly useful for monitoring GPCR signaling, including the interaction of the P2Y1 receptor with G proteins and arrestins, as well as the dynamics of signaling pathways.
BRET and HTRF have been applied to investigate P2Y1 receptor signaling through Gq and β-arrestin pathways. nih.govresearchgate.netnih.gov These studies have demonstrated that the P2Y1 receptor can exhibit constitutive activity, activating Gq protein signaling and recruiting β-arrestin 2 even in the absence of an agonist. nih.govnih.gov P2Y1 receptor antagonists have been shown to abolish this constitutive activation, behaving as inverse agonists. nih.govnih.gov
This compound can be employed in BRET and HTRF assays to characterize its effects on P2Y1 receptor signaling dynamics. Researchers can use these techniques to determine if this compound acts as an agonist, antagonist, or inverse agonist by measuring its impact on P2Y1-mediated G protein activation or β-arrestin recruitment. These assays can also provide information about the compound's potency and efficacy in modulating specific signaling pathways downstream of the P2Y1 receptor.
Electrophysiological Recordings in Cellular Systems
Electrophysiological recordings, such as patch-clamp, are used to measure the electrical activity of cells and the function of ion channels. While the P2Y1 receptor is a GPCR and does not directly form an ion channel, its activation can indirectly modulate the activity of various ion channels through downstream signaling pathways, particularly those involving changes in intracellular calcium concentration. nih.govmdpi.com
Electrophysiological studies have investigated the influence of P2Y1 receptor activation on neuronal excitability and ion channel function. nih.govmdpi.com P2Y1 receptor activation has been reported to modulate N-type calcium channels and P2X3 receptors in sensory neurons nih.gov and can influence potassium currents, thereby affecting neuronal firing frequency. nih.govmdpi.com
Advanced Imaging Techniques for Receptor Localization and Cellular Dynamics
Advanced imaging techniques are indispensable tools for visualizing the spatial distribution, trafficking, and dynamic interactions of receptors like P2Y1 within living cells and tissues. While specific studies detailing the use of advanced imaging techniques specifically with this compound were not identified in the search results, the application of such methodologies to study P2Y1 receptors and the impact of antagonists like this compound is a standard approach in receptor pharmacology and cell biology.
Techniques such as Confocal Microscopy, Super-Resolution Microscopy (e.g., STORM, PALM, STED), Förster Resonance Energy Transfer (FRET), and Bioluminescence Resonance Energy Transfer (BRET) can provide high-resolution insights into P2Y1 receptor behavior. These methods allow researchers to:
Determine the precise localization of P2Y1 receptors on the cell membrane or within intracellular compartments.
Investigate receptor dimerization or oligomerization.
Monitor receptor trafficking, internalization, and recycling in response to agonist binding or antagonist treatment.
Study the interaction of P2Y1 receptors with downstream signaling proteins in real-time.
An antagonist like this compound, by blocking ADP binding, can be used in these imaging studies to understand how ligand binding influences receptor conformation, localization, and interaction with other cellular components. For instance, imaging techniques coupled with fluorescently labeled antibodies against P2Y1 or genetically encoded fluorescent tags (like GFP or RFP fused to the receptor) could be used to visualize P2Y1 receptor distribution. The addition of this compound could then reveal whether antagonist binding induces conformational changes detectable by FRET/BRET or alters receptor mobility or internalization patterns compared to agonist stimulation or basal conditions. Studies on P2Y1 receptor modulation of axon initial segment development, for example, have utilized fluorescence intensity measurements to quantify protein accumulation, a technique that can be enhanced by advanced imaging. frontiersin.org
Integrative Research Approaches
Understanding the complex roles of the P2Y1 receptor necessitates integrative research approaches that combine data from multiple biological levels.
Multi-Omics Analysis in P2Y1-Related Biological Systems
Multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the biological landscape in systems where P2Y1 receptors are involved. While no specific multi-omics studies centered directly on this compound were found, such studies are crucial for understanding the broader impact of P2Y1 modulation.
Applying multi-omics to systems treated with this compound could involve:
Transcriptomics: Analyzing changes in gene expression profiles in cells or tissues exposed to this compound compared to controls. This could reveal downstream pathways and biological processes affected by P2Y1 inhibition.
Proteomics: Identifying alterations in protein abundance and post-translational modifications following this compound treatment. This provides insight into the functional machinery influenced by P2Y1 signaling.
Metabolomics: Profiling changes in metabolite levels, which can reflect the metabolic state of the cell and the impact of P2Y1 blockade on cellular metabolism.
Integrating data from these different omics layers can help build a more complete picture of how P2Y1 receptor activity, and its inhibition by compounds like this compound, affects cellular function at a system level. This can identify novel pathways or biomarkers associated with P2Y1 modulation that would not be apparent from studying a single molecular layer.
Systems Biology Modeling of P2Y1 Signaling Pathways
Systems biology modeling aims to create computational models that simulate the behavior of biological systems, integrating data from various experimental sources to understand complex interactions and predict system responses. Given the intricate nature of P2Y1 signaling, which involves Gq protein coupling, PLC activation, IP3 production, calcium mobilization, and interactions with other receptors like P2Y12 and various kinases alzdiscovery.orgashpublications.org, computational modeling is a valuable tool.
While specific models incorporating this compound parameters were not identified, systems biology models of P2Y1 signaling pathways can be developed or refined using data obtained from experiments employing P2Y1 antagonists. Data on the binding affinity and functional effects of this compound (e.g., its ability to block ADP-induced calcium mobilization) can be incorporated into these models.
Such models can help researchers:
Simulate the dynamics of P2Y1-mediated calcium signaling and its modulation by antagonists.
Predict the effects of P2Y1 inhibition on downstream pathways and cellular responses.
Identify key nodes or feedback loops in the signaling network that are sensitive to P2Y1 activity.
Explore the interplay between P2Y1 and other signaling pathways, such as those initiated by P2Y12 receptors, which are known to interact with P2Y1 signaling. ashpublications.org
Q & A
Q. How should researchers handle outliers in this compound datasets without introducing bias?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
